Pyridine-2,4,6-tricarboxylic acid
CAS No.: 536-20-9
Cat. No.: VC21317949
Molecular Formula: C8H5NO6
Molecular Weight: 211.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536-20-9 |
|---|---|
| Molecular Formula | C8H5NO6 |
| Molecular Weight | 211.13 g/mol |
| IUPAC Name | pyridine-2,4,6-tricarboxylic acid |
| Standard InChI | InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) |
| Standard InChI Key | CHGYKYXGIWNSCD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O |
Introduction
Molecular Structure and Basic Properties
Pyridine-2,4,6-tricarboxylic acid (CAS No. 536-20-9) is a white crystalline solid with a molecular weight of 211.13 g/mol . Its molecular formula, C₈H₅NO₆, reflects the presence of three carboxylic acid groups (-COOH) and a pyridine ring. The compound exists in anhydrous and dihydrated forms, with the latter having a molecular weight of 247.16 g/mol and a space group P2₁2₁2₁ .
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₅NO₆ | |
| Molecular weight | 211.13 g/mol | |
| Melting point | 227°C (decomposition) | |
| Density | 1.755 ± 0.06 g/cm³ (predicted) | |
| pKa | 2.60 ± 0.10 |
The compound’s symmetry and acidity make it an effective polydentate ligand, capable of forming stable complexes with transition metals.
Synthesis and Reactivity
Synthetic Routes and Conditions
Pyridine-2,4,6-tricarboxylic acid is synthesized via the oxidation of pyridine derivatives or through hydrothermal methods. Its reactivity depends critically on reaction conditions:
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With Pyridine Present: In the presence of pyridine, the ligand undergoes decarboxylation or cleavage. For example, reactions with Cd(II) salts yield oxalate-bridged coordination polymers such as {[Cd(Ox)(H₂O)₂]H₂O}ₙ (Ox = oxalate) .
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Without Pyridine: Hydrothermal synthesis without pyridine preserves the ligand’s integrity, enabling the formation of discrete complexes or extended frameworks. For instance, Mn(II) and Co(II) salts form 3D coordination polymers with μ₂ and μ₃ bridging modes .
Key Reaction Pathways
These pathways highlight the ligand’s adaptability in coordinating metals through carboxylate groups or acting as a template for decarboxylated derivatives.
Coordination Chemistry and Structural Diversity
Coordination Modes and Bridging Behavior
Pyridine-2,4,6-tricarboxylic acid exhibits versatile coordination modes due to its six potential donor sites (three carboxylate oxygens and the pyridine nitrogen). Key modes include:
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Monodentate: Single carboxylate oxygen binding to a metal center.
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Bidentate: Two carboxylate oxygens from adjacent groups coordinating to a metal.
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μ₂ and μ₃ Bridging: Carboxylate groups linking two or three metal ions, forming extended networks.
In [Mn₃(ptc)₂(H₂O)₉], both seven- and six-coordinated Mn²⁺ ions are bridged by ptc³⁻ anions, generating 1D bands that assemble into a 3D architecture via hydrogen bonds .
Metal-Organic Frameworks (MOFs) and Supramolecular Architectures
The ligand’s ability to connect metal centers through carboxylate bridges enables the construction of MOFs with tailored topologies:
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Co₃(ptc)₂(H₂O)₂: Forms 2D sigmoid layers interconnected into a 3D MOF with topology (3²·4⁶·5⁶·6⁶)₂(3²·4⁸·5¹²·6⁶) .
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Zn(Ox)(py)₂: Zigzag coordination polymers stabilized by oxalate and pyridine ligands .
These structures are stabilized by hydrogen bonding, π-π interactions, and metal-ligand coordination.
Physical Properties and Functional Behavior
Ferroelectricity and Magnetic Properties
The Mn(II) complex [Mn₃(ptc)₂(H₂O)₉] exhibits ferroelectricity, a rare property in coordination polymers. Key parameters include:
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Remnant Polarization (Pₐ): 0.0188 μC cm⁻²
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Coercive Field (Eₐ): 9 kV cm⁻²
This behavior arises from the acentric space group Cc and asymmetric coordination environments.
Magnetic Interactions
Magnetic susceptibility measurements on Mn(II) and Co(II) complexes reveal antiferromagnetic coupling between metal centers. For example:
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Mn(II) Complexes: Weak antiferromagnetic interactions due to Mn²⁺-Mn²⁺ or Mn²⁺-ptc³⁻ bridging.
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Co(II) Complexes: Antiferromagnetic ordering in 2D layers, influenced by CoO₆ octahedral geometry .
Thermal and Solubility Properties
| Property | Value | Source |
|---|---|---|
| Melting point | 227°C (decomposition) | |
| Solubility | Sparingly soluble in water | |
| Stability | Decomposes above 227°C |
The compound’s thermal stability makes it suitable for high-temperature applications.
Applications in Materials Science
Ferroelectric Materials
The ferroelectric Mn(II) complex offers potential in non-volatile memory devices. Its remnant polarization and coercive field values position it as a candidate for next-generation storage technologies .
Magnetic Materials
Antiferromagnetic coordination polymers could find use in spintronics or magnetic resonance imaging contrast agents. The ligand’s ability to mediate metal-metal interactions through μ₂/μ₃ bridges enhances magnetic anisotropy.
Challenges and Future Directions
While pyridine-2,4,6-tricarboxylic acid has shown promise, challenges remain:
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Synthetic Control: Predicting reaction outcomes under varying conditions requires deeper mechanistic understanding.
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Functionalization: Introducing redox-active or luminescent properties through metal substitution or ligand modification is an active research area.
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Scalability: Developing industrial-scale synthesis methods for complex frameworks is critical for practical applications.
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